S-Hydroxycysteine

Catalog No.
S3342386
CAS No.
5722-80-5
M.F
C3H7NO3S
M. Wt
137.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Hydroxycysteine

CAS Number

5722-80-5

Product Name

S-Hydroxycysteine

IUPAC Name

2-amino-3-hydroxysulfanylpropanoic acid

Molecular Formula

C3H7NO3S

Molecular Weight

137.16 g/mol

InChI

InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)

InChI Key

FXIRVRPOOYSARH-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)SO

Synonyms

Cys-SOH, Cys-sulfenic acid, cysteine-sulfenic acid, cysteinesulfenic acid, cysteinesulfenic acid, (D)-isomer, cysteinesulfenic acid, (L)-isomer

Canonical SMILES

C(C(C(=O)O)N)SO

Isomeric SMILES

C([C@@H](C(=O)O)N)SO

Description

The exact mass of the compound S-Hydroxycysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfenic Acids - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Interactions with Proteins

SHC can interact with specific proteins, potentially influencing their function. Research suggests it might bind to:

  • Subtilisin BPN': A protease enzyme. Studies indicate SHC may inhibit its activity [].
  • Glutathione S-transferases (GSTs): Enzymes involved in detoxification. SHC's interaction with GST A1 and GST p is being investigated for its role in cellular processes [].
  • Myelin P2 protein: A component of the myelin sheath that protects nerve fibers. The nature of the interaction between SHC and this protein is yet to be fully understood [].
  • Complement C3: A protein involved in the immune system. The impact of SHC on C3 function requires further research [].

S-Hydroxycysteine is a derivative of the amino acid cysteine, characterized by the presence of a hydroxyl group attached to the sulfur atom. This compound belongs to the class of alpha amino acids and derivatives, where the amino group is bonded to the carbon atom immediately adjacent to the carboxylate group (the alpha carbon) . The molecular formula for S-Hydroxycysteine is C3H7NO3SC_3H_7NO_3S, with a molecular weight of approximately 137.16 g/mol . This compound plays a significant role in various biochemical processes, particularly those related to oxidative stress and redox reactions.

Involving cysteine. One common method involves the oxidation of cysteine using hydrogen peroxide or other oxidizing agents under controlled conditions. While specific industrial production methods for S-Hydroxycysteine are not extensively documented, large-scale oxidation processes similar to laboratory settings are typically employed to ensure high yield and purity of the compound .

S-Hydroxycysteine exerts its biological effects primarily through interactions with various proteins and enzymes. It is known to target proteins such as subtilisin BPN', glutathione S-transferase A1, glutathione S-transferase P, myelin P2 protein, and complement C3 . This compound is studied for its potential therapeutic effects, including antioxidant properties and its role in modulating enzyme activity. Additionally, it has been investigated as a potential biomarker for oxidative stress due to its involvement in cellular redox reactions .

S-Hydroxycysteine has a wide range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: Studied for its role in cellular redox reactions and potential as a biomarker for oxidative stress.
  • Medicine: Investigated for its therapeutic effects, including antioxidant properties and modulation of enzyme activity.
  • Industry: Utilized in pharmaceutical production and as an intermediate in synthesizing other biologically active compounds .

Research has shown that S-Hydroxycysteine can interact with various proteins, influencing their function through redox modifications. These interactions are crucial in understanding how cellular signaling pathways are regulated under oxidative stress conditions. The compound's ability to form sulfenic acids plays a pivotal role in these processes, affecting protein functions related to cellular responses to oxidative damage .

Similar Compounds

CompoundDescription
CysteineThe parent compound lacking the hydroxyl group.
Cysteine Sulfinic AcidAn oxidized form of cysteine with a sulfinic acid group.
Cysteine Sulfonic AcidA further oxidized form with a sulfonic acid group.

Uniqueness

S-Hydroxycysteine is unique due to the presence of the hydroxyl group on the sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This modification allows it to participate in specific redox reactions and interact with a unique set of molecular targets that are not accessible to cysteine or its oxidized forms .

XLogP3

-3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

137.01466426 g/mol

Monoisotopic Mass

137.01466426 g/mol

Heavy Atom Count

8

UNII

FB8KIA847T

Sequence

X

Other CAS

73243-12-6

Wikipedia

S-Oxy Cysteine
S-oxy-L-cysteine
Cysteinesulfenic acid

Dates

Modify: 2024-02-18

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